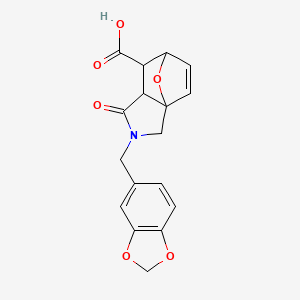

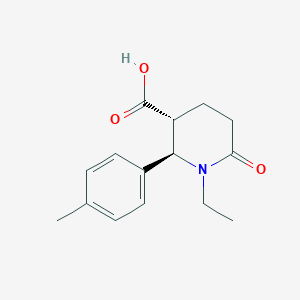

叔丁基 (S)-1-((S)-1-氰基-2-苯乙氨基)-1-氧代丙烷-2-基氨基甲酸酯

描述

The compound contains a tert-butyl group, which is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into organic compounds using flow microreactor systems . Additionally, the use of tert-butyl nitrite has been reported for the synthesis of various N-nitroso compounds from secondary amines .Chemical Reactions Analysis

The high-temperature gas-phase chemistry of the four butyl radical isomers has been investigated in a combined experimental and theoretical study . The tert-butyl group is known to react violently with traces of acid and the salts of certain metals .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, tert-butylamine, a compound containing a tert-butyl group, has a density of 0.696 g/mL at 25 °C (lit.) .科学研究应用

合成和放大

- 该化合物已用于工艺开发和中试合成,特别是作为淋巴细胞功能相关抗原 1 抑制剂生产中的中间体。它通过高效的一锅法、两步缩合顺序制备,展示了其在大型制药生产中的重要性 (Li 等人,2012 年)。

在有机合成中的作用

- 该化合物在有机合成中发挥着重要作用,如类似叔丁基氨基甲酸酯的制备和反应研究中所示。这些研究突出了其在创建复杂分子结构中的用途,而这些结构在药物开发和材料科学中至关重要 (Padwa 等人,2003 年)。

结构表征

- 2D 异核 NMR 实验等先进技术已被用于表征类似叔丁基氨基甲酸酯的结构,强调了结构分析在理解这些化合物性质和潜在应用中的重要性 (Aouine 等人,2016 年)。

合成效率和纯度

- 专注于合成相关叔丁基氨基甲酸酯的研究表明具有高产率和高纯度的潜力,这对于它们在制药和材料科学等敏感领域的应用至关重要 (Li 等人,2015 年)。

在生物活性化合物中的作用

- 叔丁基氨基甲酸酯作为各种生物活性化合物合成的重要中间体,展示了它们在药物化学中的多功能性 (Zhao 等人,2017 年)。

有机合成中的构建模块

- 它们已被确认为有机合成中的有价值的构建模块,能够创建复杂的分子并促进各种化学转化 (Guinchard 等人,2005 年)。

热力学性质

- 对类似化合物的热力学性质的研究提供了对其稳定性和相变的见解,这对于它们在不同温度敏感过程中的应用至关重要 (Zeng 等人,2011 年)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of this compound are the enzymes dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) . These enzymes play crucial roles in the biosynthesis of nucleotides and amino acids, which are essential for cell growth and replication.

Mode of Action

The compound interacts with its targets (DHFR and DHPS) by binding to their active sites, thereby inhibiting their action . This inhibition disrupts the normal biochemical processes within the cell, leading to a halt in cell growth and replication.

Biochemical Pathways

The compound affects the folic acid synthesis pathway . By inhibiting DHFR and DHPS, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and amino acids. This disruption in the pathway leads to a deficiency in these essential biomolecules, affecting various downstream processes such as DNA replication and protein synthesis.

Pharmacokinetics

The compound’stert-butyl group is known for its unique reactivity pattern, which may influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include a halt in cell growth and replication due to the disruption of nucleotide and amino acid synthesis. This can lead to cell death, particularly in rapidly dividing cells such as bacteria or cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s tert-butyl group is known to be stable under various conditions, which may enhance the compound’s stability and efficacy .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBFBCYQVFFAPX-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)

![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)

![Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3090501.png)

![(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine](/img/structure/B3090529.png)

![2-{[(6-{[(2-Carboxycyclohexyl)carbonyl]amino}hexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3090532.png)

![(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B3090561.png)

![5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B3090568.png)